Methyl 3-(3-methylpiperidin-4-yl)propanoate
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Overview
Description
Methyl 3-(3-methylpiperidin-4-yl)propanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a piperidine ring substituted with a methyl group at the 3-position and a propanoate ester group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3-methylpiperidin-4-yl)propanoate typically involves the esterification of 3-(3-methylpiperidin-4-yl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-(3-methylpiperidin-4-yl)propanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Chemistry: Methyl 3-(3-methylpiperidin-4-yl)propanoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in the development of new chemical entities.
Biology: In biological research, this compound can be used to study the effects of ester-containing molecules on biological systems. It may serve as a model compound for investigating ester hydrolysis and metabolism.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its piperidine ring is a common motif in many pharmacologically active compounds, making it a useful scaffold for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of Methyl 3-(3-methylpiperidin-4-yl)propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may then interact with biological targets. The piperidine ring can engage in various binding interactions with enzymes and receptors, influencing their activity and function.
Comparison with Similar Compounds
Methyl 3-(piperidin-4-yl)propanoate: Similar structure but lacks the methyl group on the piperidine ring.
Ethyl 3-(3-methylpiperidin-4-yl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 3-(3-ethylpiperidin-4-yl)propanoate: Similar structure but with an ethyl group on the piperidine ring instead of a methyl group.
Uniqueness: Methyl 3-(3-methylpiperidin-4-yl)propanoate is unique due to the presence of the methyl group on the piperidine ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a compound of interest for further research and development.
Properties
IUPAC Name |
methyl 3-(3-methylpiperidin-4-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-8-7-11-6-5-9(8)3-4-10(12)13-2/h8-9,11H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIANAGWMNQJEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC1CCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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